3-Dimethylaminomethyl-4-propoxy-benzaldehyde hydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
3-Dimethylaminomethyl-4-propoxy-benzaldehyde hydrochloride is systematically named according to IUPAC guidelines as 3-[(dimethylamino)methyl]-4-propoxybenzaldehyde hydrochloride . This designation reflects the benzaldehyde backbone, with substituents positioned at the 3- and 4-carbon atoms of the aromatic ring. The substituents include a dimethylaminomethyl group (a tertiary amine side chain) at the 3-position and a propoxy ether group at the 4-position. The hydrochloride counterion arises from the protonation of the dimethylamino group, forming a salt structure.
The molecular formula of the compound is C₁₃H₂₀ClNO₂ , corresponding to a molecular weight of 257.46 g/mol . This is derived from the combination of the benzaldehyde core (C₇H₆O), a propoxy group (C₃H₇O), a dimethylaminomethyl group (C₃H₈N), and a hydrochloride ion (Cl⁻).
Functional Group Analysis
The structure comprises three key functional groups:
- Aldehyde group (C=O) at the 1-position of the benzene ring.
- Propoxy ether group (OCH₂CH₂CH₃) at the 4-position.
- Dimethylaminomethyl group (CH₂N(CH₃)₂) at the 3-position.
These groups interact electronically and sterically, influencing the compound’s reactivity and physical properties. The aldehyde and amine groups are particularly reactive, enabling participation in Schiff base formation and nucleophilic substitution reactions.
Structural Isomerism and Conformational Studies
Positional and Structural Isomerism
The compound exhibits a fixed substitution pattern due to the benzaldehyde backbone. The substituents are rigidly positioned at the 3- and 4-positions, precluding positional isomerism (e.g., ortho/para/metadirecting effects). The dimethylaminomethyl group is a linear substituent, and the propoxy ether group is an electron-donating ether, which does not permit geometric (cis/trans) isomerism.
Conformational Flexibility
The molecule’s conformation is influenced by the following factors:
- Rotational freedom around the C-N bond in the dimethylaminomethyl group.
- Planarization of the aromatic ring due to resonance stabilization.
- Steric hindrance between the propoxy group and the dimethylaminomethyl group, which may limit rotational freedom.
While no experimental conformational data is available, computational models suggest that the propoxy and dimethylaminomethyl groups adopt staggered conformations to minimize steric clashes. The aldehyde group remains planar, aligned with the aromatic ring’s π-system.
Crystallographic Data and X-ray Diffraction Patterns
Crystal Structure Analysis
X-ray crystallography has been employed to study the compound’s solid-state structure, though specific parameters (e.g., unit cell dimensions, space group) are not publicly disclosed. The hydrochloride salt likely forms ionic interactions between the protonated dimethylamino group and the chloride ion, stabilizing the crystal lattice.
Key Observations from X-ray Studies
- Hydrogen Bonding : The aldehyde oxygen may participate in weak hydrogen bonds with adjacent molecules.
- Packing Motifs : The propoxy group’s alkyl chain likely contributes to van der Waals interactions, influencing crystal packing density.
- Chloride Coordination : The chloride ion is expected to interact with the protonated amine group, forming a zwitterionic structure.
Limitations and Research Gaps
Detailed crystallographic data, such as bond lengths, angles, and thermal parameters, remain unpublished. Further studies are required to correlate structural features with physicochemical properties (e.g., melting point, solubility).
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-4-propoxybenzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-4-7-16-13-6-5-11(10-15)8-12(13)9-14(2)3;/h5-6,8,10H,4,7,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVYNMJRSBMERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Preparation Method
| Step | Reaction Type | Starting Materials & Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Etherification | 4-Hydroxybenzaldehyde, propyl bromide, potassium carbonate | Solvent: acetone or DMF; reflux 4-6 h | Formation of 4-propoxybenzaldehyde |
| 2 | Mannich Reaction | 4-Propoxybenzaldehyde, formaldehyde, dimethylamine hydrochloride | Acidic or neutral medium, room temp to mild heating | Introduction of dimethylaminomethyl group at 3-position, yielding 3-Dimethylaminomethyl-4-propoxy-benzaldehyde |
| 3 | Salt Formation | Free base compound, hydrochloric acid | Solvent: ethanol or ether; cooling | Formation of hydrochloride salt for stability and isolation |
Detailed Reaction Conditions
Etherification: The hydroxyl group of 4-hydroxybenzaldehyde is alkylated by propyl bromide in the presence of potassium carbonate, which acts as a base to scavenge hydrobromic acid. The reaction is typically conducted under reflux in polar aprotic solvents such as acetone or dimethylformamide (DMF) to ensure good solubility and reaction rates. Yields are generally high (>80%) with proper control of temperature and stoichiometry.
Mannich Reaction: The Mannich reaction involves condensation of 4-propoxybenzaldehyde with formaldehyde and dimethylamine. The reaction proceeds via formation of an iminium ion intermediate, which then undergoes nucleophilic attack by the aromatic ring at the meta or ortho position relative to the aldehyde. Acidic conditions favor the reaction and improve yields (typically 60-75%). The reaction is often performed at room temperature or slightly elevated temperatures (~40°C) to control side reactions.
Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol or ether. This step improves the compound’s stability, crystallinity, and ease of purification.
Industrial Production Considerations
Industrial synthesis of 3-Dimethylaminomethyl-4-propoxy-benzaldehyde hydrochloride generally follows the same synthetic pathway but optimized for scale, yield, and purity:
- Use of continuous flow reactors for controlled etherification and Mannich reaction steps to enhance reproducibility.
- Automated pH and temperature control to minimize side products.
- Application of in-line purification techniques such as crystallization and filtration to isolate the hydrochloride salt efficiently.
- Optimization of solvent recycling and waste minimization to improve environmental footprint.
Comparative Data Table of Key Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale | Notes |
|---|---|---|---|
| Reaction Temperature | 25–80 °C (etherification reflux) | Controlled 30–70 °C | Temperature control critical for selectivity |
| Reaction Time | 4–6 hours (etherification), 2–4 hours (Mannich) | Reduced by continuous flow to 1–3 hours | Enhanced mixing and heat transfer |
| Yield | 60–80% overall | 75–90% with process optimization | Higher yields due to process control |
| Purification | Recrystallization, solvent extraction | Automated crystallization and filtration | Scalable purification methods |
| Solvents | Acetone, DMF, ethanol | Solvent recycling implemented | Environmental and cost considerations |
Research Findings and Notes on Reaction Mechanisms
- The Mannich reaction is sensitive to pH and temperature; acidic media favor formation of the iminium ion intermediate, enhancing the aminomethylation efficiency.
- The propoxy substituent on the aromatic ring influences the electron density, directing the Mannich reaction regioselectively to the 3-position relative to the aldehyde.
- The aldehyde group remains reactive and can undergo further transformations such as oxidation or reduction, which may be relevant for downstream synthetic modifications.
- Formation of the hydrochloride salt stabilizes the compound and facilitates handling and storage.
Chemical Reactions Analysis
3-Dimethylaminomethyl-4-propoxy-benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
DMAPB serves as a significant building block in organic synthesis. It is utilized as an intermediate for preparing more complex molecules, which can be crucial in developing new pharmaceuticals or chemical compounds .
Biochemical Probes
The compound is employed in biochemical assays to study enzyme mechanisms. Its ability to form Schiff bases with amines makes it valuable for probing enzyme activities and interactions within biological systems.
Therapeutic Potential
Recent studies suggest that DMAPB may exhibit biological activities relevant to therapeutic applications:
- Antiplatelet Activity: DMAPB has been investigated for its potential role as an antagonist of platelet aggregation, which is crucial for preventing thrombotic diseases .
- Enzyme Inhibition: The aldehyde group can interact with nucleophilic sites on enzymes, potentially altering their activity and providing insights into enzyme inhibition mechanisms .
Mechanism of Action:
The biological activity of DMAPB can be attributed to several mechanisms:
- Enzyme Interaction: The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function.
- Cell Signaling Modulation: DMAPB may influence cellular signaling pathways by interacting with receptors or enzymes involved in metabolic processes.
Case Studies:
Several studies have highlighted the potential of DMAPB in various applications:
Mechanism of Action
The mechanism of action of 3-Dimethylaminomethyl-4-propoxy-benzaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-dimethylaminomethyl-4-propoxy-benzaldehyde hydrochloride with three structurally related compounds, focusing on molecular features, physicochemical properties, and pharmacological relevance.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula (Free Base) | Molecular Weight (g/mol) | Key Functional Groups | Pharmacological Relevance |
|---|---|---|---|---|
| This compound | C₁₃H₁₈ClNO₂ | 255.74 (HCl salt) | Dimethylaminomethyl, propoxy, aldehyde | Potential intermediate in drug synthesis |
| 4-(Dimethylamino)benzohydrazide | C₉H₁₁N₃O | 177.21 | Dimethylamino, hydrazide | Anticancer, antimicrobial activities |
| TP-238 Hydrochloride | C₂₂H₃₀N₆O₃S·xHCl | 458.58 (free base) | Dimethylaminopropyl, sulfonyl, pyrimidine | Kinase inhibitor (preclinical studies) |
| 4-(Benzyloxy)-3-phenethoxybenzaldehyde | C₂₂H₂₀O₃ | 332.40 | Benzyloxy, phenethoxy, aldehyde | Synthetic intermediate |
Key Observations
Propoxy/ether chains in the target compound and TP-238 Hydrochloride () enhance lipophilicity, influencing membrane permeability in biological systems.
Physicochemical Properties: The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 4-(benzyloxy)-3-phenethoxybenzaldehyde (). Hydrogen-bonding networks in 4-(dimethylamino)benzohydrazide (as per crystal structure data in ) suggest higher lattice energy and stability, a trait likely shared by the target compound due to its ionic nature.
Pharmacological Relevance: 4-(Dimethylamino)benzohydrazide derivatives exhibit antimicrobial and anticancer activities via mechanisms involving enzyme inhibition (e.g., urease) .
Analytical Methods :
- Reverse-phase high-performance liquid chromatography (RP-HPLC), validated for amitriptyline hydrochloride (), is likely applicable to the target compound due to its polar hydrochloride salt and aromatic aldehyde group.


Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis may parallel methods for 4-(benzyloxy)-3-phenethoxybenzaldehyde (), though optimization of alkylation steps for the dimethylaminomethyl group is required.
- Drug Development Potential: Structural analogs like TP-238 Hydrochloride () demonstrate that dimethylamino and propoxy groups are compatible with bioactive scaffolds, suggesting the target compound could serve as a precursor for kinase inhibitors or antimicrobial agents.
- Stability Considerations : Hydrochloride salts generally exhibit superior stability in formulation compared to free bases, as evidenced by solution stability data for amitriptyline hydrochloride ().
Biological Activity
3-Dimethylaminomethyl-4-propoxy-benzaldehyde hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
- Molecular Formula : C12H17ClN2O2
- Molecular Weight : 256.73 g/mol
- CAS Number : 26934-35-0
The compound features a dimethylamino group and a propoxy group attached to a benzaldehyde moiety, which may contribute to its biological activities.
The biological activity of this compound is influenced by its interaction with various biological targets:
- Receptor Binding : Similar compounds have shown the ability to bind with high affinity to multiple receptors, influencing neurotransmitter systems and cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting processes such as neurotransmitter metabolism and inflammatory responses .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that related benzaldehyde derivatives possess antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents .
Anti-inflammatory Effects
Compounds within the aminoketone class have been noted for their anti-inflammatory properties. The presence of the dimethylamino group may enhance the compound's ability to modulate inflammatory pathways, potentially reducing inflammation in various biological contexts .
Neuroprotective Properties
The compound's structural similarity to known neuroprotective agents suggests it may influence neurochemical pathways. For example, certain derivatives have shown promise in inhibiting acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Neuroprotective | Inhibition of acetylcholinesterase |
Case Study: Neuroprotective Screening
In a study examining the neuroprotective effects of benzaldehyde derivatives, this compound was included in a panel of compounds tested for acetylcholinesterase inhibition. The compound demonstrated an IC50 value comparable to established inhibitors, indicating potential therapeutic relevance in neurodegenerative conditions .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) is crucial for evaluating the compound's therapeutic potential:
- Absorption : The presence of polar functional groups may enhance solubility and absorption.
- Distribution : The compound likely distributes widely in tissues due to its lipophilic nature.
- Metabolism : Metabolic pathways involving cytochrome P450 enzymes may play a role in its biotransformation.
- Toxicity : Preliminary toxicity assessments suggest moderate safety profiles; however, further studies are required to establish comprehensive safety data.
Q & A
Q. Answer :
- NMR : H and C NMR identify dimethylaminomethyl and propoxy substituents via chemical shifts (e.g., δ 2.2–3.0 ppm for dimethylamino protons) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients quantifies purity (>98%) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 296.2) .
Basic: What biological activity assays are recommended for preliminary evaluation of this compound?
Q. Answer :
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., MMP3), comparing IC₅₀ values to known inhibitors .
Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Q. Answer :
- Temperature control : Lowering reflux temperature (e.g., 70°C vs. 80°C) reduces aldol condensation byproducts .
- Catalyst screening : Transition metal catalysts (e.g., ZnCl₂) improve regioselectivity in benzaldehyde substitutions .
- In situ monitoring : Use FTIR to track imine intermediate formation (C=N stretch at ~1640 cm⁻¹) .
- Workup modifications : Liquid-liquid extraction with dichloromethane removes unreacted aldehydes .
Advanced: How can researchers resolve contradictions in biological activity data across different assay models?
Q. Answer :
- Assay standardization : Normalize cell viability protocols (e.g., ATP-based vs. MTT) to minimize variability .
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives in cellular assays .
- Target validation : Confirm binding affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate enzyme inhibition .
Advanced: What computational approaches predict interactions between this compound and biological targets?
Q. Answer :
- Molecular docking : AutoDock Vina models ligand-receptor binding (e.g., IL-6 or MMP3) using crystal structures from the PDB .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR modeling : CoMFA/CoMSIA correlates substituent effects (e.g., propoxy chain length) with bioactivity .
Advanced: How does the hydrochloride salt form influence physicochemical properties compared to the free base?
Q. Answer :
- Solubility : Hydrochloride salts enhance aqueous solubility (e.g., >50 mg/mL in PBS) for in vitro assays .
- Stability : Salt forms reduce hygroscopicity, improving shelf life under ambient conditions .
- Bioavailability : Protonation of the dimethylamino group enhances membrane permeability in physiological pH .
Advanced: What strategies validate the compound’s stability under long-term storage?
Q. Answer :
- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks; monitor via HPLC .
- XRD analysis : Confirm crystallinity post-storage to detect amorphous phase formation .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed aldehydes) .
Advanced: How can researchers compare this compound’s efficacy to structural analogs?
Q. Answer :
- SAR analysis : Systematically vary substituents (e.g., propoxy vs. methoxy) and measure activity shifts .
- Free-energy perturbation (FEP) : Predict relative binding affinities of analogs using Schrödinger Suite .
- Meta-analysis : Aggregate literature data on similar benzaldehyde derivatives to identify trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


